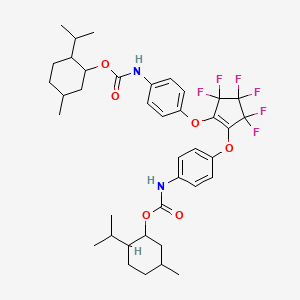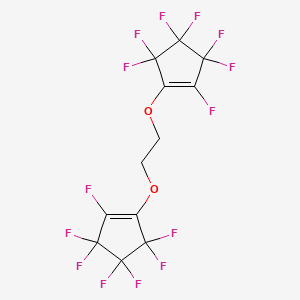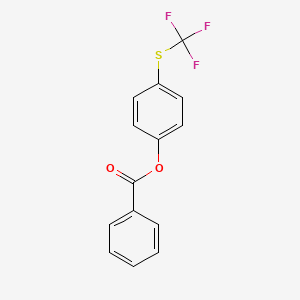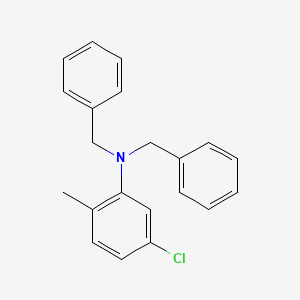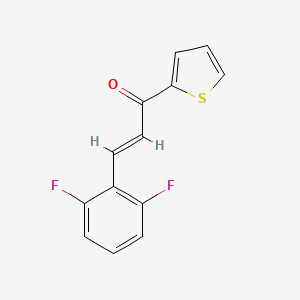
1,1,2,2-Tetrafluoro-1,4-bis(4'-fluorophenyl)butane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrafluoro-1,4-bis(4'-fluorophenyl)butane-1,4-dione (TFBP-D) is an organic molecule with a unique and versatile chemical structure. It is a fluorinated dione, meaning it has two oxygen atoms connected by a double bond. The two fluoro groups on the molecule make it highly hydrophobic, while the two phenyl groups give it a greater solubility in organic solvents. This makes TFBP-D an attractive molecule for a variety of applications in the scientific and industrial fields.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetrafluoro-1,4-bis(4'-fluorophenyl)butane-1,4-dione has a variety of scientific research applications. It has been used as a reagent for the synthesis of a variety of compounds, such as fluorinated polymers, fluorinated surfactants, and fluorinated dyes. It has also been used as a catalyst for the synthesis of polymers and as a reagent in the synthesis of pharmaceuticals. In addition, this compound has been used as a solvent for the extraction of proteins, lipids, and other bioactive compounds.
Mecanismo De Acción
1,1,2,2-Tetrafluoro-1,4-bis(4'-fluorophenyl)butane-1,4-dione has a unique mechanism of action. Its two fluoro groups make it highly hydrophobic, which allows it to easily penetrate cell membranes. Once inside the cell, the two phenyl groups interact with proteins and other biomolecules, leading to a variety of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and modulate the activity of enzymes.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and modulate the activity of enzymes. In addition, this compound has been shown to inhibit the activity of tyrosine kinase, an enzyme involved in cell signaling. It also has anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1,2,2-Tetrafluoro-1,4-bis(4'-fluorophenyl)butane-1,4-dione has several advantages for lab experiments. It is a highly hydrophobic molecule, which makes it ideal for extracting proteins, lipids, and other bioactive compounds. It is also relatively inexpensive and easy to synthesize, making it an attractive reagent for a variety of applications. On the other hand, this compound can be toxic to cells at high concentrations and can be difficult to remove from the reaction mixture.
Direcciones Futuras
There are a variety of potential future directions for research on 1,1,2,2-Tetrafluoro-1,4-bis(4'-fluorophenyl)butane-1,4-dione. These include further research on its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other compounds. In addition, future research could explore the potential of this compound as an anti-cancer agent, as an antimicrobial agent, and as a potential therapeutic agent for a variety of diseases. Finally, further research could explore the potential of this compound as a solvent for the extraction of proteins and lipids.
Métodos De Síntesis
1,1,2,2-Tetrafluoro-1,4-bis(4'-fluorophenyl)butane-1,4-dione can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Diels-Alder reaction. In the Williamson ether synthesis, this compound is synthesized by reacting 1,4-dichlorobutane with sodium fluoride and 4-fluorophenol. In the Grignard reaction, this compound is synthesized by reacting 4-fluorophenol with magnesium and 1,4-dibromobutane. In the Diels-Alder reaction, this compound is synthesized by reacting 1,4-dibromobutane with 4-fluorobenzene in the presence of a Lewis acid.
Propiedades
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-bis(4-fluorophenyl)butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F6O2/c17-11-5-1-9(2-6-11)13(23)15(19,20)16(21,22)14(24)10-3-7-12(18)8-4-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZMEWSSNXNILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C(C(=O)C2=CC=C(C=C2)F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

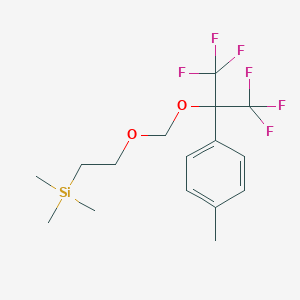


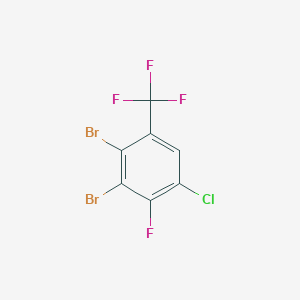
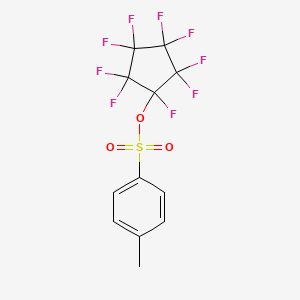
![2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate](/img/structure/B6311884.png)

